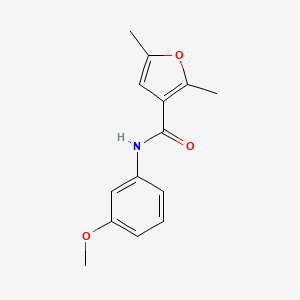

N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(3-Methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, linked to a carboxamide group. The carboxamide moiety is further substituted with a 3-methoxyphenyl group, contributing to its unique electronic and steric properties. The 3-methoxy substitution on the phenyl ring may influence intermolecular interactions, such as hydrogen bonding or π-stacking, compared to other positional isomers (e.g., 2- or 4-methoxy derivatives) .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-7-13(10(2)18-9)14(16)15-11-5-4-6-12(8-11)17-3/h4-8H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBFBCXPLZTOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with methoxy-substituted aromatic systems, though none directly match the target compound. Below is a comparative analysis based on structural analogs and functional group variations:

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Position Effects: The 3-methoxy group in the target compound may confer distinct electronic effects compared to 2-methoxy derivatives (e.g., 2-Methoxy-d3-phenol). In contrast, 3-Methoxyphenethylamine lacks the furan-carboxamide scaffold but shares the 3-methoxy aromatic system, which is critical in neurotransmitter analogs (e.g., mescaline derivatives).

Functional Group Impact: The carboxamide group in the target compound introduces hydrogen-bonding capability, unlike the amine group in 3-Methoxyphenethylamine. This difference could influence pharmacokinetics, such as metabolic stability or membrane permeability. Deuterated analogs (e.g., 2-Methoxy-d3-phenol) emphasize isotopic substitution for tracing metabolic pathways, a feature absent in the non-deuterated target compound.

Pricing for similar compounds (e.g., 2-Methoxy-d3-phenol at ¥59,400/g) implies high costs for isotopic or complex derivatives .

Biological Activity

N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a furan ring substituted with a methoxyphenyl group and a carboxamide functional group. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- NMDA Receptor Antagonism : Due to its structural similarity to known NMDA receptor antagonists like ketamine and phencyclidine, it is hypothesized that this compound may inhibit NMDA receptor activity. This could influence cognitive functions, memory, and pain perception.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. This includes potential effects on both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory conditions.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Enterococcus faecalis | 8 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

The compound's antiproliferative effects have been evaluated in various cancer cell lines. Notably, studies have shown:

- IC50 Values in Cancer Cell Lines :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 78.72 |

| A549 (Lung) | 49.79 |

| RKO (Colorectal) | 60.70 |

These findings indicate that this compound can inhibit the growth of cancer cells effectively and may warrant further investigation into its mechanisms and applications in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of the compound found it effective against multiple bacterial strains, particularly MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of exploring small molecules that can inhibit bacterial virulence as an alternative to traditional antibiotics .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.